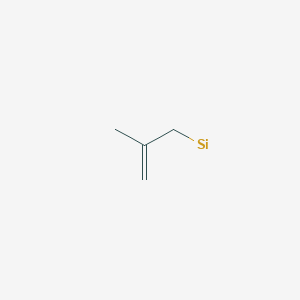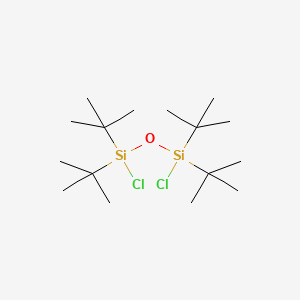
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms bonded to chlorine atoms and tert-butyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane can be synthesized through several methods. One common approach involves the reaction of tert-butylchlorosilane with a silicon-based reagent under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and facilitate specific chemical transformations. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dichlorodisiloxane
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric protection and influence the compound’s reactivity. This makes it a valuable reagent in synthetic chemistry, where controlled reactivity is essential.
Eigenschaften
CAS-Nummer |
117559-35-0 |
|---|---|
Molekularformel |
C16H36Cl2OSi2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
ditert-butyl-chloro-[ditert-butyl(chloro)silyl]oxysilane |
InChI |
InChI=1S/C16H36Cl2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI-Schlüssel |
NMRZBOKABIGVLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
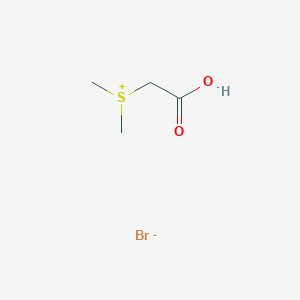
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
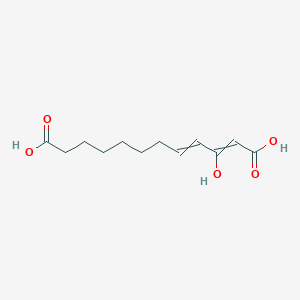
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
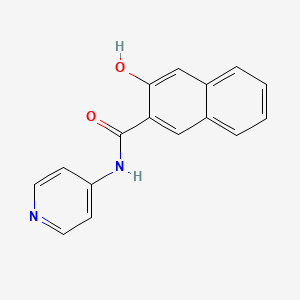

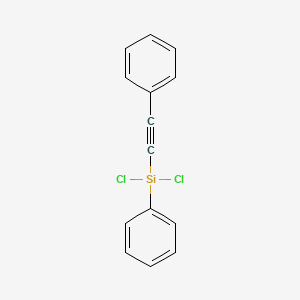

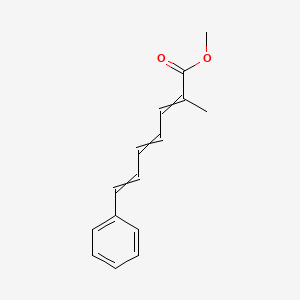
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
